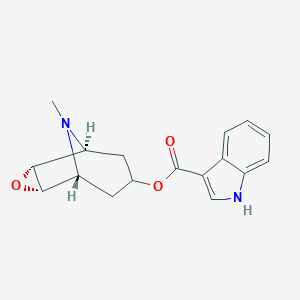
Sdz ICT 322
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sdz ICT 322 is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. It is a synthetic compound that has been developed to target specific biological pathways and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Sdz ICT 322 is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. It has also been shown to bind to specific receptors in the body, including the sigma-1 receptor, which is involved in a range of physiological processes.
Efectos Bioquímicos Y Fisiológicos
Sdz ICT 322 has a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of immune cells. It has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sdz ICT 322 in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easier to study its effects on biological pathways. However, one limitation of using Sdz ICT 322 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.
Direcciones Futuras
There are several future directions for the use of Sdz ICT 322 in scientific research. One potential area of application is in the development of new cancer therapies. Sdz ICT 322 has been shown to induce cell death in cancer cells and may have potential as a chemotherapeutic agent. Another potential area of application is in the treatment of neurological disorders. Sdz ICT 322 has been shown to have neuroprotective effects and may have potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Sdz ICT 322 and its effects on biological systems.
Métodos De Síntesis
Sdz ICT 322 is synthesized through a multi-step process that involves the use of various chemical reagents. The process begins with the reaction of a primary amine with a carboxylic acid to form an amide. This intermediate is then reacted with a thiol to form a thioamide. The final step involves the reaction of the thioamide with a chloroformate to form Sdz ICT 322.
Aplicaciones Científicas De Investigación
Sdz ICT 322 has been used in a range of scientific research applications. It has been shown to have potential therapeutic properties for a variety of diseases, including cancer, autoimmune disorders, and neurological disorders. It has also been used in studies to investigate the role of specific biological pathways in disease development and progression.
Propiedades
Número CAS |
122732-06-3 |
|---|---|
Nombre del producto |
Sdz ICT 322 |
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
[(1S,2R,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-19-13-6-9(7-14(19)16-15(13)22-16)21-17(20)11-8-18-12-5-3-2-4-10(11)12/h2-5,8-9,13-16,18H,6-7H2,1H3/t9?,13-,14+,15+,16- |
Clave InChI |
NVYPANNIKFKQTB-LECBKJRHSA-N |
SMILES isomérico |
CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES canónico |
CN1C2CC(CC1C3C2O3)OC(=O)C4=CNC5=CC=CC=C54 |
Sinónimos |
indole-3-carboxyl acid 9-methyl-3-oxa-9-azatricyclo(3.3.1.0(2,4))non-7-yl ester SDZ ICT 322 SDZ-ICT-322 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



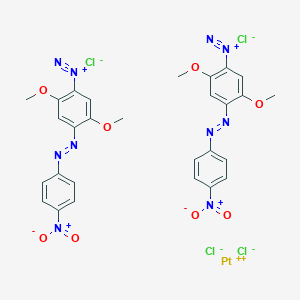
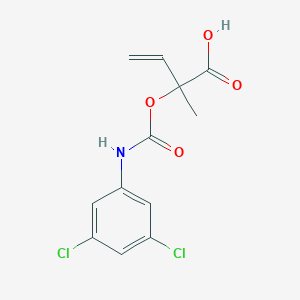
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
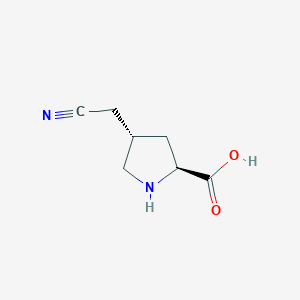
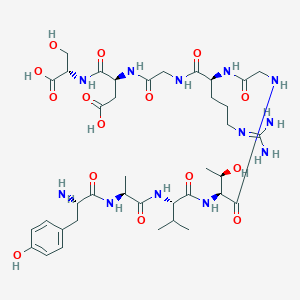
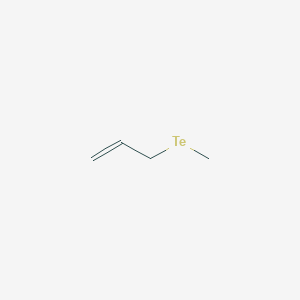
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
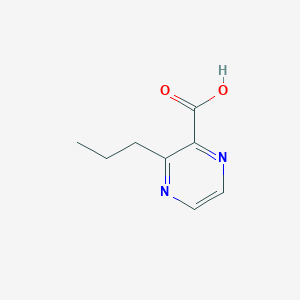
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
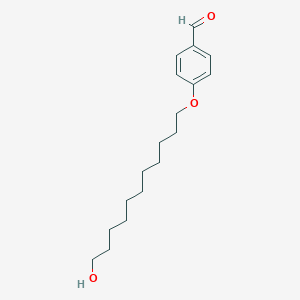
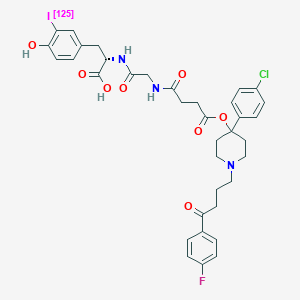

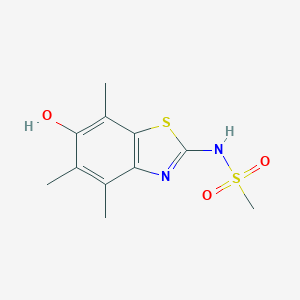
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)